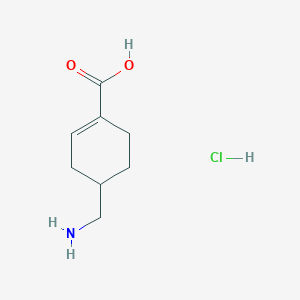

4-(Aminomethyl)cyclohex-1-enecarboxylic acid hydrochloride

Overview

Description

4-(Aminomethyl)cyclohex-1-enecarboxylic acid hydrochloride, also known as AMCHA, is an organic compound with a wide range of applications in the fields of biochemistry, pharmacology, and medicine. It is a white crystalline solid that is soluble in water and has a molecular weight of 196.64 g/mol. AMCHA has been used in a variety of research applications, such as enzyme inhibition, protein binding, and drug delivery. It has also been studied for its potential therapeutic use in the treatment of certain diseases.

Scientific Research Applications

Catalytic Cyclization Processes

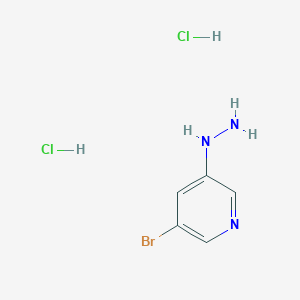

4-(Aminomethyl)cyclohex-1-enecarboxylic acid hydrochloride is used in various catalytic cyclization processes. For instance, 2-Bromocyclohex-1-enecarboxylic acids are carbonylatively cyclized with arylhydrazines or their hydrochlorides under certain conditions, leading to the production of 2-anilinohydroisoindoline-1,3-diones (Yoon & Cho, 2015).

Synthesis of Functionalized Cyclohexene Skeletons

The compound plays a significant role in the synthesis of functionalized cyclohexene skeletons. For example, a diastereoselective synthesis of (3R,4R,5S)-4-acetylamino-5-amino-3-hydroxy-cyclohex-1-ene-carboxylic acid ethyl ester utilized L-serine as a starting material, showcasing the importance of this compound in organic synthesis (Cong & Yao, 2006).

Development of Receptor Agonists

This compound is also integral in the development of receptor agonists. For example, derivatives of 2-amidocyclohex-1-ene carboxylic acid were designed and synthesized for the activation of HCA1, HCA2, and HCA3 receptors, demonstrating its application in medicinal chemistry (Bobiļeva et al., 2014).

Building Blocks in Foldamers

It serves as a building block in the construction of helical foldamers. Research showed that α/β-Peptides consisting of this compound adopted specific helical conformations, highlighting its role in peptide chemistry (Kwon et al., 2015).

Electrochemical Studies

The compound is significant in electrochemical studies. For instance, Methyl 4-tert-butylcyclohex-1-enecarboxylate, a related compound, was examined for its behavior in electrochemical hydrodimerisation processes, shedding light on its properties in electroorganic reactions (Utley et al., 1995).

Solvation Energy Relationship Studies

It is used in solvation energy relationship studies. For instance, the reactivities of 2-(4-substituted phenyl)-cyclohex-1-enecarboxylic acids were investigated to understand solvent effects on chemical reactions, which is crucial in physical organic chemistry (Nikolic et al., 2010).

Phosphine-Catalyzed Annulations

Phosphine-catalyzed annulations involving compounds like cyclohex-1-enecarboxylates are also a significant application. This process allows for the synthesis of cyclohexenes, which are important in the development of various organic compounds (Tran & Kwon, 2007).

properties

IUPAC Name |

4-(aminomethyl)cyclohexene-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2.ClH/c9-5-6-1-3-7(4-2-6)8(10)11;/h3,6H,1-2,4-5,9H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHWMZVMUXHCXSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CCC1CN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Aminomethyl)cyclohex-1-enecarboxylic acid hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

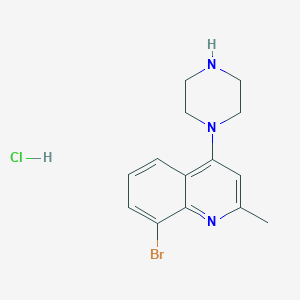

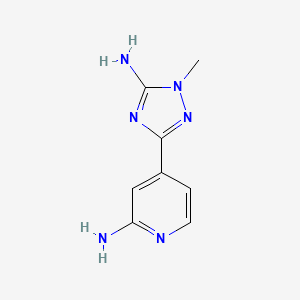

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 2-{[1-(ethanesulfonyl)piperidin-4-yl]amino}acetate](/img/structure/B1382768.png)